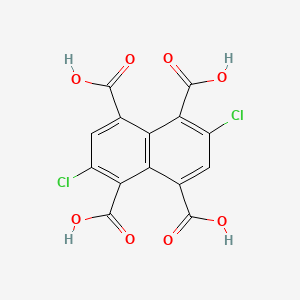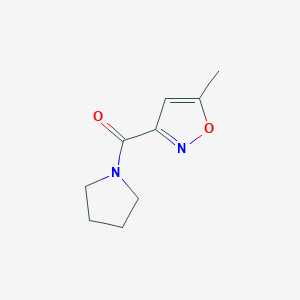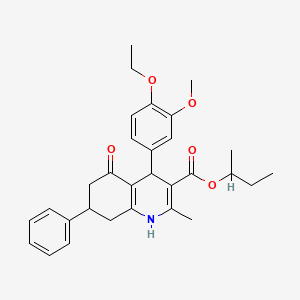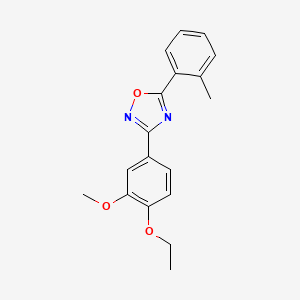
2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic Acid
Overview
Description
2,6-Dichloronaphthalene-1,4,5,8-tetracarboxylic Acid is a chemical compound with the molecular formula C14H4Cl2O8 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains four carboxylic acid groups and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic Acid typically involves the chlorination of naphthalene derivatives followed by carboxylation. One common method includes the chlorination of naphthalene-1,4,5,8-tetracarboxylic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloronaphthalene-1,4,5,8-tetracarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenediols or naphthaldehydes.
Substitution: Formation of hydroxyl or amino derivatives of naphthalene.
Scientific Research Applications
2,6-Dichloronaphthalene-1,4,5,8-tetracarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic Acid involves its interaction with molecular targets through its carboxylic acid and chlorine functional groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds with target molecules. The pathways involved may include electron transfer processes and the modulation of redox states in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Acid: Similar structure but with bromine atoms instead of chlorine.
Naphthalene-1,4,5,8-tetracarboxylic Acid: Lacks the halogen atoms, making it less reactive in certain substitution reactions.
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetracarboxylic Acid: Contains additional chlorine atoms, leading to different reactivity and applications.
Uniqueness
2,6-Dichloronaphthalene-1,4,5,8-tetracarboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms at the 2 and 6 positions enhances its potential for selective chemical modifications and applications in various fields.
Properties
IUPAC Name |
2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O8/c15-5-1-3(11(17)18)7-8(9(5)13(21)22)4(12(19)20)2-6(16)10(7)14(23)24/h1-2H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGBHZZXPDKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CC(=C2C(=O)O)Cl)C(=O)O)C(=C1Cl)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(9H-carbazol-9-yl)-3-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2-propanol](/img/structure/B5005374.png)
![4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B5005377.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B5005385.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5005392.png)
![N-{1-[1-(6-quinolinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5005402.png)
![N'-benzyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5005410.png)


![{5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5005432.png)
![N-[4-chloro-3-(propionylamino)phenyl]butanamide](/img/structure/B5005437.png)

![N-[1-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5005469.png)

